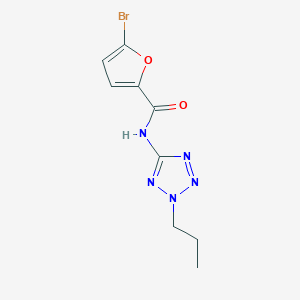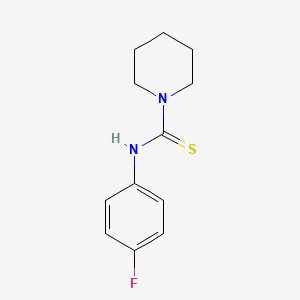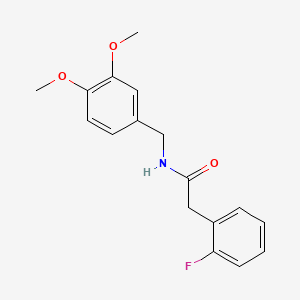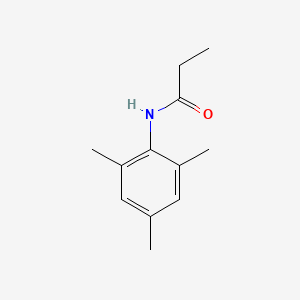
N-(2-phenoxyphenyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclobutanecarboxamide derivatives involves intricate organic synthesis techniques. For instance, the synthesis and characterization of related compounds often utilize nucleophilic substitution reactions, followed by specific functional group transformations such as reductions or cyclization reactions. For example, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives involved elemental analyses, IR spectroscopy, and NMR spectroscopy, showcasing a methodological approach that might be analogous for synthesizing N-(2-phenoxyphenyl)cyclobutanecarboxamide (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of cyclobutanecarboxamide derivatives is often elucidated using X-ray crystallography, which provides detailed insights into the compound's conformation, bond lengths, and angles. This technique is crucial for understanding the three-dimensional arrangement of atoms within the molecule and its implications on reactivity and interaction with biological targets. The structure of related compounds, such as cis-2-phenylcyclobutanecarboxylic acid and its derivatives, has been determined by X-ray diffraction, revealing important conformational details that influence the compound's chemical behavior (Reisner et al., 1983).
Chemical Reactions and Properties
Cyclobutanecarboxamide derivatives participate in various chemical reactions, reflecting their reactivity and potential applications in synthetic chemistry and drug development. These reactions include cycloadditions, nucleophilic substitutions, and hydrogenation processes. For instance, the stereocontrolled synthesis of cyclobutyl amino acids via hydrogenation of enamides demonstrates the versatility of cyclobutanecarboxamide derivatives in synthesizing biologically relevant molecules (Aguado et al., 2004).
Physical Properties Analysis
The physical properties of cyclobutanecarboxamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application in drug formulation and material science. These properties are often determined through experimental studies involving solubility tests, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The synthesis and properties of polyamides based on cyclohexane derivatives provide insights into the material properties of related cyclobutanecarboxamide compounds, highlighting the importance of structural features in determining physical properties (Yang et al., 1999).
Propiedades
IUPAC Name |
N-(2-phenoxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(13-7-6-8-13)18-15-11-4-5-12-16(15)20-14-9-2-1-3-10-14/h1-5,9-13H,6-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAYYNRXAXENMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)



![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)

